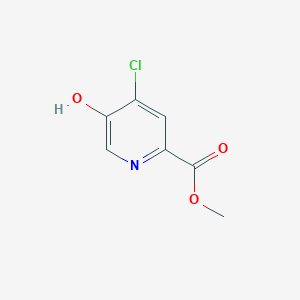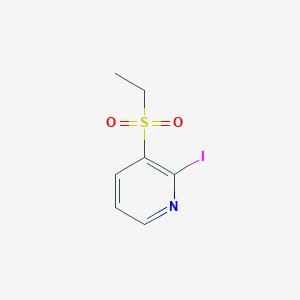
Methyl 4-chloro-5-hydroxypicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-5-hydroxypicolinate is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 5-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-hydroxypicolinate typically involves the chlorination of methyl 5-hydroxypicolinate. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction mixture is usually heated to facilitate the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions: Methyl 4-chloro-5-hydroxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form a methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide (NaN3) or thiourea under reflux conditions.
Major Products Formed:
Oxidation: Formation of 4-chloro-5-oxopicolinic acid.
Reduction: Formation of methyl 4-methyl-5-hydroxypicolinate.
Substitution: Formation of 4-amino-5-hydroxypicolinate or 4-thio-5-hydroxypicolinate derivatives.
科学的研究の応用
Methyl 4-chloro-5-hydroxypicolinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity.
作用機序
The mechanism of action of Methyl 4-chloro-5-hydroxypicolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the chlorine and hydroxyl groups allows for specific interactions with amino acid residues in the enzyme’s active site, leading to modulation of enzyme activity. Additionally, the compound can interfere with cellular signaling pathways, affecting various biological processes.
類似化合物との比較
Methyl 3-chloro-5-hydroxypicolinate: Similar structure but with the chlorine atom at the 3-position.
Methyl 4-hydroxy-5-chloropicolinate: Similar structure but with the hydroxyl and chlorine groups swapped.
Methyl 4-chloro-3-hydroxypicolinate: Similar structure but with the hydroxyl group at the 3-position.
Uniqueness: Methyl 4-chloro-5-hydroxypicolinate is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C7H6ClNO3 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC名 |
methyl 4-chloro-5-hydroxypyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(8)6(10)3-9-5/h2-3,10H,1H3 |
InChIキー |
OZBFNFBYFHNSRJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=C(C(=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)
![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)


![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)


![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
![tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13893999.png)
![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
